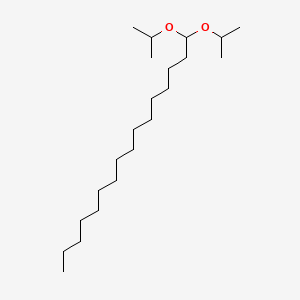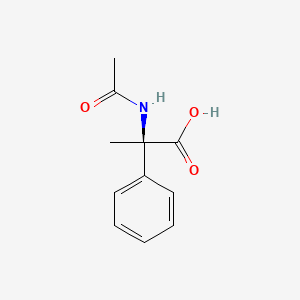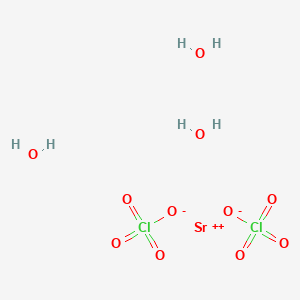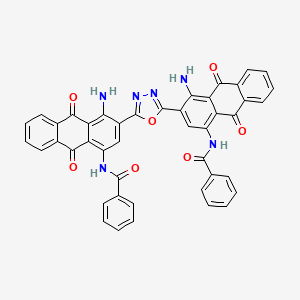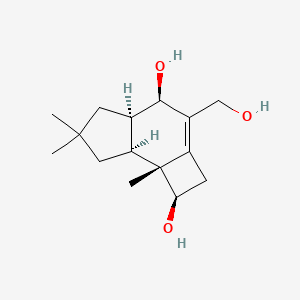![molecular formula C19H26O2 B579592 (5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione CAS No. 17305-43-0](/img/structure/B579592.png)
(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione is a steroidal compound that belongs to the class of androstane steroids. It is a naturally occurring metabolite of androgens such as testosterone and dihydrotestosterone. This compound is significant in the field of biochemistry and pharmacology due to its role as an intermediate in the biosynthesis of various steroid hormones.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione can be achieved through several chemical and biotechnological methods. One common approach involves the biotransformation of phytosterols using engineered microorganisms. For instance, the co-expression of 5alpha-reductase and glucose-6-phosphate dehydrogenase in Mycobacterium neoaurum has been shown to efficiently convert phytosterols into this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves microbial biotransformation processes. These processes are preferred due to their cost-effectiveness and environmental sustainability. The use of genetically engineered strains of microorganisms, such as Mycobacterium species, allows for high-yield production of the compound from inexpensive raw materials like phytosterols .
化学反应分析
Types of Reactions
(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, such as androstane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced steroids.
Substitution: Substitution reactions can introduce different functional groups into the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various androstane derivatives, which can have different biological activities and applications .
科学研究应用
(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in the metabolism of androgens and its effects on cellular processes.
Medicine: It serves as a precursor for the synthesis of steroid hormones used in hormone replacement therapy and other medical treatments.
作用机制
The mechanism of action of (5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione involves its conversion into active steroid hormones through enzymatic reactions. These hormones then interact with specific receptors in target tissues, modulating gene expression and influencing various physiological processes. The molecular targets include androgen receptors and other steroid hormone receptors, which play crucial roles in regulating growth, development, and metabolism .
相似化合物的比较
Similar Compounds
5alpha-Androstane-3,17-dione: This compound is an epimer of (5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione and has similar biological activities.
Androst-5-ene-3,17-dione:
Uniqueness
This compound is unique due to its specific configuration and its role as an intermediate in the biosynthesis of steroid hormones. Its distinct structure allows it to participate in specific enzymatic reactions that are crucial for the production of bioactive steroids .
属性
CAS 编号 |
17305-43-0 |
|---|---|
分子式 |
C19H26O2 |
分子量 |
286.415 |
IUPAC 名称 |
(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h5,12,14,16H,3-4,6-11H2,1-2H3/t12-,14+,16+,18+,19+/m1/s1 |
InChI 键 |
VDFBQTVTYFYMFC-HRMJQOTNSA-N |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3=CCC4=O)C |
同义词 |
5β-Androst-14-ene-3,17-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



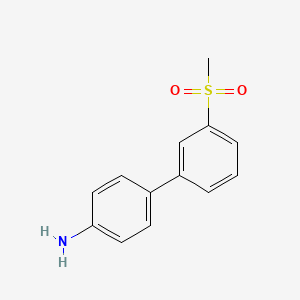
![2-{(4-Chlorobenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B579512.png)

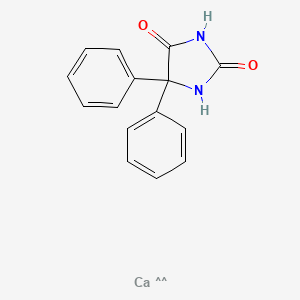
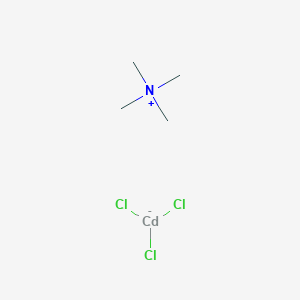
![[(1E,3E)-4-Chloro-1,3-butadienyl]benzene](/img/structure/B579520.png)
![2-[(Dimethylamino)methylidene]octanal](/img/structure/B579521.png)
